2-Cloro-9,10-bis(4-etoxi fenil) antraceno

Descripción general

Descripción

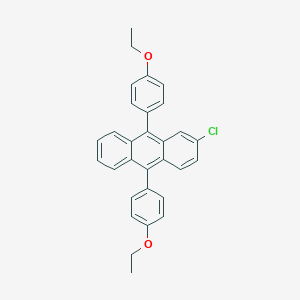

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. This compound, in particular, is characterized by the presence of two ethoxyphenyl groups and a chlorine atom attached to the anthracene core.

Aplicaciones Científicas De Investigación

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene has several scientific research applications, including:

Chemistry: Used as a fluorescent probe and in the study of photophysical properties.

Biology: Employed in bioimaging and as a marker in biological assays.

Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices

Mecanismo De Acción

Target of Action

2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is a derivative of anthracene . Anthracene-based derivatives are commonly used in applications such as organic light-emitting diodes (OLEDs) and triplet–triplet annihilation upconversion . The primary targets of this compound are the organic materials in these devices, where it acts as a fluorescent dye or a dopant for organic semiconductors .

Mode of Action

The compound interacts with its targets by emitting light when excited. This is due to the presence of conjugated pi electrons in the anthracene core and the phenyl rings. When these electrons absorb energy, they can move to a higher energy state, and when they return to their ground state, they emit energy in the form of light .

Biochemical Pathways

Anthracene derivatives are known to be involved in the photophysical properties of the materials they are incorporated into . They can affect the optical properties of these materials, influencing their absorption and emission spectra .

Pharmacokinetics

It’s worth noting that the compound exhibits high thermal stability , which could impact its behavior and longevity in various applications.

Result of Action

The primary result of the action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is the emission of light. Specifically, it is used in lightsticks where it emits green light . This light emission is a result of the energy absorbed by the compound being released as photons of light, a process known as fluorescence .

Action Environment

The action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene can be influenced by various environmental factors. For instance, the intensity and wavelength of the light emitted by the compound can be affected by the surrounding temperature and the presence of other chemicals . Additionally, the compound’s stability and longevity can be influenced by factors such as exposure to light and heat .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene are not fully understood due to the limited research available. It is known that anthracene-based derivatives can interact with various biomolecules. For instance, they can affect the optical properties of different substituents

Cellular Effects

Given its use in chemiluminescence research , it may influence cell function by interacting with cellular signaling pathways or affecting gene expression

Molecular Mechanism

It is known that anthracene derivatives can exhibit fluorescence properties due to their polycyclic aromatic hydrocarbon system . This suggests that 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

Anthracene-based derivatives are known for their high thermal stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of 2-chloroanthracene with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives. These products have distinct photophysical properties and are used in different applications.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-9,10-bis(phenylethynyl)anthracene

- 9,10-Bis(4-methoxyphenyl)anthracene

- 9,10-Bis(phenylethynyl)anthracene

Uniqueness

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene is unique due to the presence of ethoxy groups, which enhance its solubility and photophysical properties compared to other similar compounds. The chlorine atom also provides a site for further functionalization, making it versatile for various applications .

Actividad Biológica

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene (C28H25ClO2) is an organic compound that has garnered attention for its potential biological activity, particularly in the context of cancer research and photophysical applications. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a central anthracene core with two ethoxyphenyl substituents at positions 9 and 10 and a chlorine atom at position 2. Its molecular weight is approximately 452.98 g/mol. The unique arrangement of substituents contributes to its electronic properties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H25ClO2 |

| Molecular Weight | 452.98 g/mol |

| Melting Point | Not specified |

| Solubility | Enhanced by ethoxy groups |

Synthesis Methods

The synthesis of 9,10-bis(4-ethoxyphenyl)-2-chloroanthracene can be achieved through various methods, including:

- Suzuki-Miyaura Coupling : A cross-coupling reaction that forms carbon-carbon bonds.

- Heck Reaction : Involves the coupling of alkenes with aryl halides in the presence of palladium catalysts.

These methods allow for the production of high-purity compounds suitable for biological testing.

Anticancer Properties

Research indicates that compounds structurally related to 9,10-bis(4-ethoxyphenyl)-2-chloroanthracene exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Antiproliferative Effects : Similar compounds have shown efficacy against Burkitt lymphoma cell lines (MUTU-1 and DG-75) through mechanisms such as inhibition of ribonucleotide reductase and induction of apoptosis .

- Mechanisms of Action : The presence of ethoxy groups may enhance solubility in biological media, potentially improving bioavailability and facilitating interaction with cellular targets.

Case Studies

- Study on Antiproliferative Activity :

- Photophysical Properties :

Potential Applications

Given its biological activity, 9,10-bis(4-ethoxyphenyl)-2-chloroanthracene may find applications in:

- Drug Development : As a lead compound for developing anticancer agents.

- Fluorescent Probes : In biochemical assays due to its photophysical properties.

Propiedades

IUPAC Name |

2-chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25ClO2/c1-3-32-23-14-9-20(10-15-23)29-25-7-5-6-8-26(25)30(28-19-22(31)13-18-27(28)29)21-11-16-24(17-12-21)33-4-2/h5-19H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVZBUUPBPFZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617264 | |

| Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135965-21-8 | |

| Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135965-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.